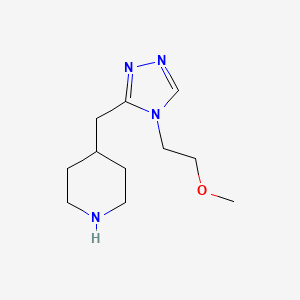

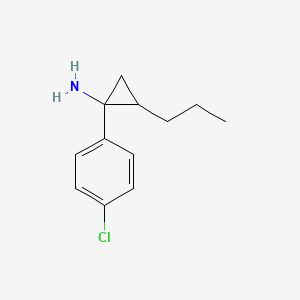

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine

Overview

Description

The compound “1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine” is an organic compound that contains a cyclopropane ring, a propyl group, and a 4-chlorophenyl group. The presence of the amine group (-NH2) suggests that it could be a base and may participate in various chemical reactions involving the donation of the nitrogen’s lone pair of electrons .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-chlorophenyl compound with a 2-propylcyclopropane derivative in the presence of a suitable catalyst. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its angle strain. The 4-chlorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The amine group in the compound can participate in a variety of reactions, such as acid-base reactions, alkylation, acylation, and others. The presence of the chlorophenyl group could also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amine and chlorophenyl groups could influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications

Chemical Interaction and Kinetics

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine and its derivatives are studied for their kinetic behavior and reaction mechanisms. For instance, the aminolysis reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines show significant kinetic behavior, suggesting potential applications in chemical synthesis and understanding reaction pathways (Castro et al., 2001).

Antibacterial Properties

Certain derivatives exhibit notable antibacterial properties. The novel 2-(5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) compounds have shown promising antibacterial activity, suggesting potential applications in developing new antibacterial agents (Mehta, 2016).

Synthesis of Medicinal Intermediates

The compound and its derivatives serve as crucial intermediates in synthesizing medicinal compounds. For example, studies have detailed the synthesis of 1,4-N,N-substituted piperazines, which are important medicinal intermediates (Xue Weiliang, 2008). Similarly, the synthesis of 2-amino-4-(4-chlorophenyl)thiazole derivatives has been linked to antimicrobial properties, indicating their significance in medicinal chemistry (Kubba & Rahim, 2018).

Drug Delivery Systems

Derivatives of this compound are being explored in drug delivery systems. For instance, gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex have been studied for drug transport, indicating the compound's potential utility in enhancing drug solubility and stability (Asela et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites causing these diseases, such as Leishmania aethiopica and Plasmodium berghei .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological processes of the target organisms.

Biochemical Pathways

Related compounds have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

The drug-like properties of similar compounds have been evaluated, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .

Action Environment

Similar compounds have been used in agriculture, where environmental factors can significantly impact their effectiveness . For instance, pyraclostrobin, a fungicide, has been widely used throughout the United States, especially in the Upper Midwest .

Safety and Hazards

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-propylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-2-3-10-8-12(10,14)9-4-6-11(13)7-5-9/h4-7,10H,2-3,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXKNYHLEXPQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC1(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)

![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)

![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)